molecular formula C16H13ClN2O B2956678 2-(4-Chlorophenyl)-3-(2-methoxyanilino)acrylonitrile CAS No. 338402-81-6

2-(4-Chlorophenyl)-3-(2-methoxyanilino)acrylonitrile

Cat. No. B2956678
CAS RN: 338402-81-6
M. Wt: 284.74
InChI Key: ZOSCXBYWQNWLHX-QBFSEMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-3-(2-methoxyanilino)acrylonitrile, also known as 4-chloro-N-(2-methoxyanilino)acrylonitrile, is a synthetic molecule used in scientific research. It is an organic compound with a molecular formula of C10H10ClN2O. This molecule is used to study the biochemical and physiological effects of different compounds and is often used as a model compound to study the effects of different drugs.

Scientific Research Applications

Synthesis of Bioactive Heterocycles

"2-(4-Chlorophenyl)-3-(2-methoxyanilino)acrylonitrile" and its derivatives are utilized in the synthesis of bioactive heterocycles, important for pharmaceutical applications. For instance, derivatives synthesized through base-catalyzed reactions have been studied for their crystal structures, highlighting their potential in constructing heterocyclic compounds with biological activity (Kavitha et al., 2006), (Naveen et al., 2006).

Polymeric Protecting Groups

Research on polymeric protecting groups involves the synthesis of compounds related to "this compound," providing insights into the development of novel polymeric amino protecting groups. These studies explore the kinetics of deprotection and the application of these polymers in protecting amino groups during synthetic procedures (Gormanns & Ritter, 1994).

Photopolymerization Technologies

The compound and its analogs have been explored for their roles in photopolymerization processes. For example, certain derivatives serve as photoinitiators for free radical photopolymerization under near UV or visible LED irradiation, demonstrating their potential in novel photopolymerization technologies. These investigations provide valuable insights into the optimization of photoinitiating systems for various polymerization applications (Zhang et al., 2014).

Organic Solar Cells

"this compound" derivatives have also been synthesized and characterized for potential applications in organic solar cells. Studies focus on their optical, electronic properties, and photovoltaic performance, highlighting their utility as electron acceptors in bulk heterojunction organic solar cells. This research opens new avenues for the use of acrylonitrile derivatives in renewable energy technologies (Kazici et al., 2016).

properties

IUPAC Name

(E)-2-(4-chlorophenyl)-3-(2-methoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-20-16-5-3-2-4-15(16)19-11-13(10-18)12-6-8-14(17)9-7-12/h2-9,11,19H,1H3/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSCXBYWQNWLHX-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC=C(C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N/C=C(/C#N)\C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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